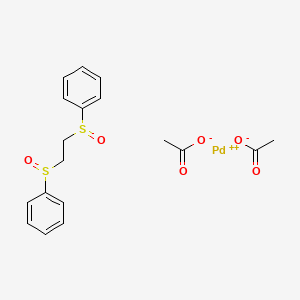

![molecular formula C7H5BrN2O B1279951 3-Bromopyrazolo[1,5-a]pyridin-2-ol CAS No. 60637-30-1](/img/structure/B1279951.png)

3-Bromopyrazolo[1,5-a]pyridin-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

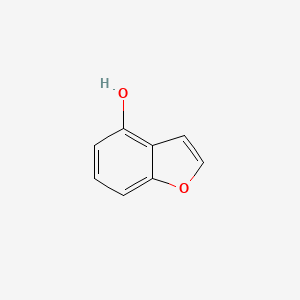

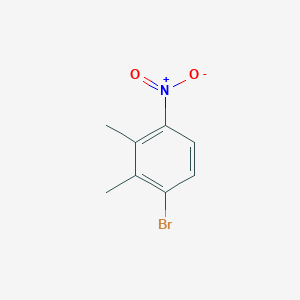

3-Bromopyrazolo[1,5-a]pyridin-2-ol is a chemical compound with the molecular formula C7H5BrN2O . It is a solid substance at room temperature . This compound is part of the pyrazolo[1,5-a]pyridine family, which is a group of nitrogen-containing heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of 3-Bromopyrazolo[1,5-a]pyridin-2-ol has been studied using various theoretical methods . The time-dependent density functional theory (TD-DFT) approach was used to simulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the compound .Chemical Reactions Analysis

Pyridinols, which include 3-Bromopyrazolo[1,5-a]pyridin-2-ol, have interesting chemistry due to the presence of two different reactive nucleophilic centers. Depending on the reaction conditions, either the phenolic oxygen or the pyridine nitrogen may be arylated .Physical And Chemical Properties Analysis

3-Bromopyrazolo[1,5-a]pyridin-2-ol is a solid substance at room temperature . Its molecular weight is 213.03 .Aplicaciones Científicas De Investigación

Chemodivergent Synthesis

- Application Summary: 3-Bromopyrazolo[1,5-a]pyridin-2-ol is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

- Methods of Application: N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .

- Results or Outcomes: This method allowed for the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .

Antitumor Scaffold

- Application Summary: Pyrazolo[1,5-a]pyrimidine derivatives, which can be synthesized from 3-Bromopyrazolo[1,5-a]pyridin-2-ol, have been studied for their potential as antitumor scaffolds .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-1H-pyrazolo[1,5-a]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-6-5-3-1-2-4-10(5)9-7(6)11/h1-4H,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTOQVBDNLWPLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)NN2C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20484348 |

Source

|

| Record name | 3-Bromopyrazolo[1,5-a]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromopyrazolo[1,5-a]pyridin-2-ol | |

CAS RN |

60637-30-1 |

Source

|

| Record name | 3-Bromopyrazolo[1,5-a]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B1279879.png)

![5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B1279890.png)